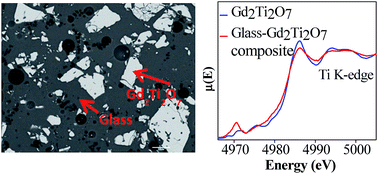A study of the electronic structure and structural stability of Gd2Ti2O7 based glass-ceramic composites†
RSC Advances Pub Date: 2015-09-16 DOI: 10.1039/C5RA10720B
Abstract
Glass-ceramic composite materials have been investigated for nuclear waste sequestration applications due to their ability to incorporate large amounts of radioactive waste elements. Borosilicate- and Fe–Al–borosilicate glass-ceramic composites containing pyrochlore-type Gd2Ti2O7 crystallites were synthesized at different annealing temperatures and investigated by multiple techniques. Backscattered electron (BSE) images were collected to investigate the interaction of the pyrochlore crystallites with the glass matrix. Examination of the X-ray absorption near edge spectroscopy (XANES) spectra from the composite materials has shown how the glass composition, pyrochlore loading, and annealing temperature affects the chemical environment around the metal centers. These investigations have shown that the Gd2Ti2O7 crystallites can dissolve in the glass matrix depending on the glass composition and annealing temperature. The borosilicate glass composite materials were implanted with high-energy Au− ions to mimic radiation induced structural damage. Surface sensitive glancing angle XANES spectra collected from the implanted composite materials have shown that structural damage of Gd2Ti2O7 occurs as a result of implantation, and that these materials show a similar response to ion implantation as Gd2Ti2O7 alone.


Recommended Literature
- [1] Determination of lead in soil by graphite furnace atomic-absorption spectrometry with the direct introduction of slurries
- [2] Discovery of a novel small molecular peptide that disrupts helix 34 of bacterial ribosomal RNA†
- [3] Vanadium oxide compounds with quantum Monte Carlo
- [4] Geometrical stabilities and electronic properties of Sin (n = 12–20) clusters with rare earth holmium impurity: a density functional investigation†
- [5] Back cover
- [6] Tristearin bilayers: structure of the aqueous interface and stability in the presence of surfactants†
- [7] Synthesis, modular composition, and electrochemical properties of lamellar iron sulfides†
- [8] The mechanism of metallic corrosion. A view suggested by Whitby's recent papers
- [9] Black-phosphorus crystal growth model deduced from the product distribution state under different process factors†
- [10] Molecular containers










